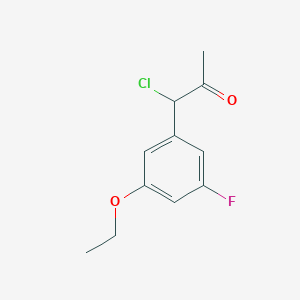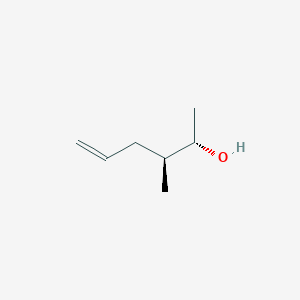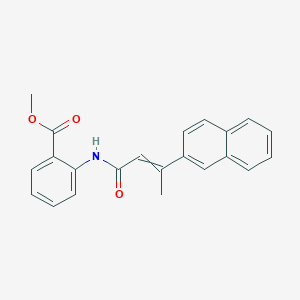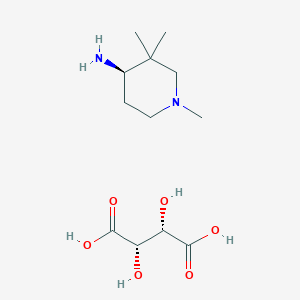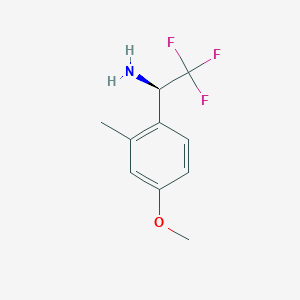
Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the use of methylation and epoxidation reactions to introduce the methyl and epoxide groups, respectively. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced naphthalene derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced naphthalene derivatives .
Aplicaciones Científicas De Investigación
Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydro structure but lacks the epoxide and carboxylate groups.
Indole Derivatives: These compounds have a similar aromatic ring system but differ in functional groups and overall structure.
Uniqueness
Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C12H12O5 |
|---|---|
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
methyl 9,10-dihydroxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxylate |
InChI |
InChI=1S/C12H12O5/c1-16-11(15)12-7-5-3-2-4-6(7)9(17-12)8(13)10(12)14/h2-5,8-10,13-14H,1H3 |
Clave InChI |
PCHDGWLTJSKRRB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12C(C(C(O1)C3=CC=CC=C23)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



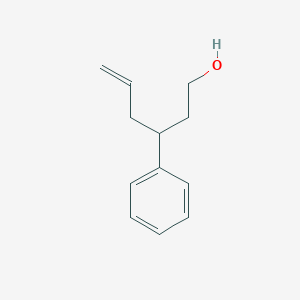
![methyl (4R)-4-[(3S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-3-trimethylsilyloxy-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14038876.png)
